molecular formula C18H17N5O3 B252326 4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

Cat. No.: B252326
M. Wt: 351.4 g/mol
InChI Key: MEDKNFSMZWKCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide, also known as QNZ, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a synthetic compound that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide exerts its anticancer effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of cell growth and survival. By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide as a research tool is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition in cancer cells without affecting other cellular processes. However, this compound has some limitations as well, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of this compound. Another direction is the investigation of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, this compound could be studied in animal models to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide involves several steps, including the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-2-phenylethyl)benzonitrile. This intermediate is then reacted with 3-aminopropionitrile to form 2-(2-oxo-2-phenylethyl)-3-aminopropionitrile, which is subsequently cyclized with formic acid to produce this compound.

Scientific Research Applications

4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c24-16(12-5-3-8-19-11-12)20-9-4-10-21-18(26)15-22-14-7-2-1-6-13(14)17(25)23-15/h1-3,5-8,11H,4,9-10H2,(H,20,24)(H,21,26)(H,22,23,25)

InChI Key

MEDKNFSMZWKCEV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CN=CC=C3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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